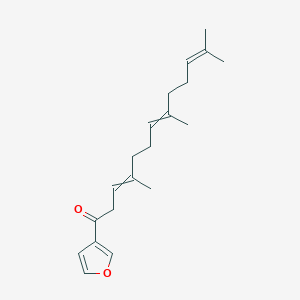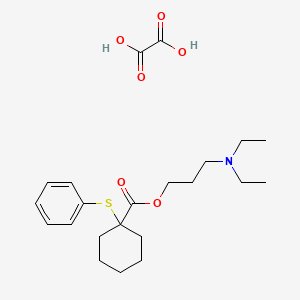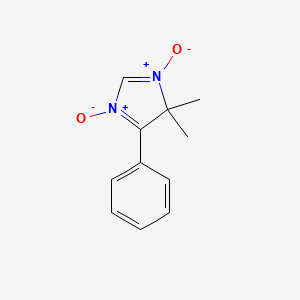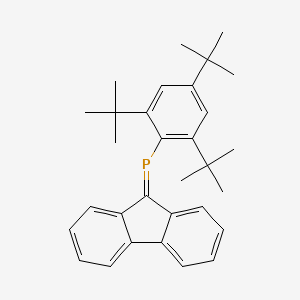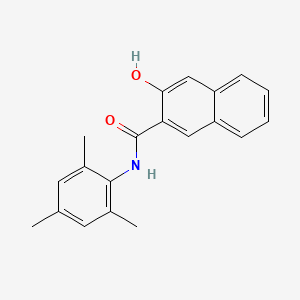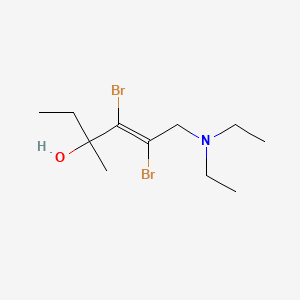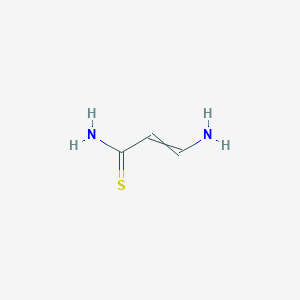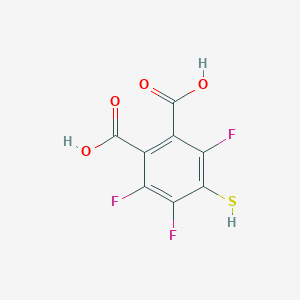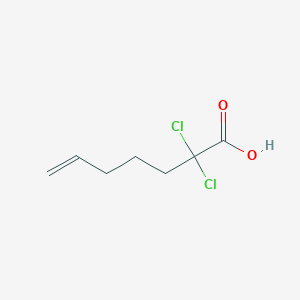
2,2-Dichlorohept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorohept-6-enoic acid is an organic compound belonging to the class of carboxylic acids It features a seven-carbon chain with a double bond at the sixth position and two chlorine atoms attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorohept-6-enoic acid can be achieved through several methods. One common approach involves the chlorination of hept-6-enoic acid. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the second carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dichlorohept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond into a single bond, producing 2,2-dichloroheptanoic acid. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace chlorine with hydroxyl groups, forming 2-hydroxyhept-6-enoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: 2,2-Dichloroheptanoic acid
Substitution: 2-Hydroxyhept-6-enoic acid
Applications De Recherche Scientifique
2,2-Dichlorohept-6-enoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound can be used to investigate the effects of chlorinated carboxylic acids on biological systems. It may also serve as a model compound for studying the metabolism and toxicity of similar substances.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorohept-6-enoic acid involves its interaction with molecular targets and pathways within biological systems The presence of chlorine atoms and the double bond in its structure can influence its reactivity and interactions with enzymes, receptors, and other biomolecules
Comparaison Avec Des Composés Similaires
2,2-Dichlorohept-6-enoic acid can be compared with other similar compounds, such as:
2,2-Dichloropentanoic acid: This compound has a shorter carbon chain and lacks the double bond, which may result in different chemical and biological properties.
2,2-Dichlorohexanoic acid:
2,2-Dichlorooctanoic acid: With an additional carbon atom, this compound may exhibit different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines the effects of chlorination and the presence of a double bond, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
105764-09-8 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
2,2-dichlorohept-6-enoic acid |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-3-4-5-7(8,9)6(10)11/h2H,1,3-5H2,(H,10,11) |
Clé InChI |
JBKXGMSXBDXKML-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


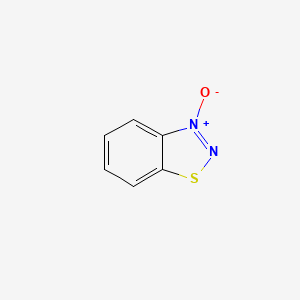
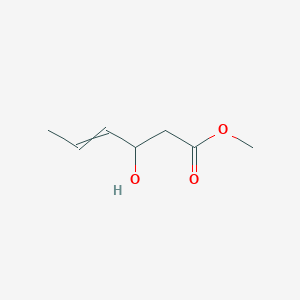
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
